![molecular formula C19H16BrN5O2S B2525972 N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 922110-68-7](/img/structure/B2525972.png)
N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be expected to have a high degree of conjugation due to the multiple aromatic rings and carbonyl groups present in the molecule. This could potentially give the compound interesting optical and electronic properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the presence of the bromine atom, which is a good leaving group, and the carbonyl groups, which are electrophilic and can undergo various addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of multiple aromatic rings and polar groups could make the compound relatively high in molecular weight and polarity .Scientific Research Applications
Antimicrobial Activity
The synthesized compound has been evaluated for its antimicrobial potential. It was tested against bacterial and fungal strains. The results indicated promising activity against Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . Further research in this area could explore its mechanism of action and potential clinical applications.
Antioxidant Properties
The compound was assessed for its antioxidant effect using various assays, including DPPH, ABTS, and ferric reducing power. These tests revealed its ability to scavenge free radicals and protect against oxidative stress. Investigating its specific targets and pathways could enhance our understanding of its antioxidant mechanisms .
Toxicity Assessment
Toxicity studies were conducted using freshwater cladoceran Daphnia magna Straus . Understanding the safety profile of this compound is crucial for potential therapeutic use. Further investigations should explore its toxicity in mammalian models and elucidate any dose-dependent effects .
Drug Design and In Silico Studies
In silico analyses were performed to assess the compound’s antimicrobial effect and toxicity. Computational modeling can guide further modifications for drug development. Investigating its interactions with specific microbial targets and predicting pharmacokinetic properties would be valuable .
Alternative Toxicity Testing
Given the compound’s potential as an antimicrobial agent, alternative toxicity testing methods beyond traditional animal models should be explored. In vitro assays and predictive models can provide valuable insights into safety profiles .
Other Applications
While the mentioned studies focus on antimicrobial and antioxidant properties, additional investigations could explore its potential in other areas, such as anti-inflammatory effects, enzyme inhibition, or even drug delivery systems.
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolines and their derivatives, have been reported to interact with a variety of targets due to their confirmed biological and pharmacological activities .
Mode of Action
For instance, some pyrazoline derivatives have been reported to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
It is known that similar compounds can affect various cellular components negatively due to an increase in oxidative stress . This oxidative stress can lead to the formation of unstable molecules, which degrade rapidly, forming a secondary product termed malondialdehyde (MDA), a common biomarker for cells and tissue oxidative injury .
Result of Action
Similar compounds have been reported to produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways, which increase dramatically under cellular damage .
properties
IUPAC Name |
N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O2S/c20-14-5-3-13(4-6-14)11-24-12-22-17-15(19(24)27)10-23-25(17)8-7-21-18(26)16-2-1-9-28-16/h1-6,9-10,12H,7-8,11H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJUXGICCQNZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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